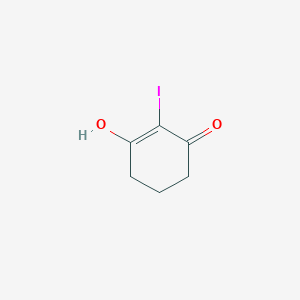

3-Hydroxy-2-iodocyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Hydroxy-2-iodocyclohex-2-en-1-one” is a chemical compound with the molecular formula C6H7IO2 . It is also known by its IUPAC name "2-iodocyclohexane-1,3-dione" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C6H7IO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 . The molecular weight of this compound is 238.02 . Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Regiochemistry Control

3-Hydroxy-2-iodocyclohex-2-en-1-one serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules with precise control over their stereochemistry. Research demonstrates its utility in directing the regiospecific opening of epoxides when combined with trimethylsilyl cyanide - zinc iodide, facilitating the establishment of contiguous chiral centers. This method highlights its role in synthesizing compounds with adjacent hydroxyl, trimethylsiloxyl, and acetoxyl groups, showcasing its significance in stereocontrolled organic synthesis (Gassman & Gremban, 1984).

Enabling Advanced Organic Transformations

The compound is instrumental in advanced organic transformations, such as the hydroxyiodination of 1,2-diacycloxycyclohex-2-enes. This process, reinvestigated for its regiochemistry, underscores the compound's role in improving regiocontrol through the use of bulkier acyl substituents. The resulting enhanced regiocontrol underscores the compound's utility in fine-tuning synthetic routes for complex organic molecules (Knight & Sweeney, 1998).

Catalytic Applications and Novel Routes

Research also explores its applications in catalysis and novel synthetic routes. For instance, the synthesis of 3- and 4-Hydroxy-2-aminocyclohexanecarboxylic Acids through iodocyclization highlights innovative pathways to generate β-amino acid enantiomers, demonstrating the compound's potential in creating biologically active molecules (Szakonyi et al., 2005).

Molecular Docking and Anticancer Properties

Further extending its application scope, studies on its crystal structure and molecular docking with focal adhesion kinase (FAK) domain have revealed its potential anticancer properties. These investigations not only elucidate the structural aspects of its interaction with biological targets but also highlight its prospective use in medicinal chemistry for designing anticancer agents (Kokila, Kiran, & Ramakrishna, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-hydroxy-2-iodocyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFGOJAUQXBSDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2980560.png)

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide](/img/structure/B2980567.png)

![3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2980571.png)

![2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2980572.png)

![N-cyclohexyl-2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2980573.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2980577.png)

![6-[4-(5-Bromothiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2980582.png)